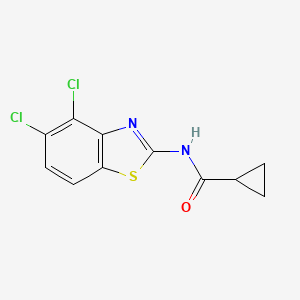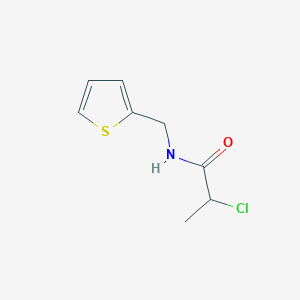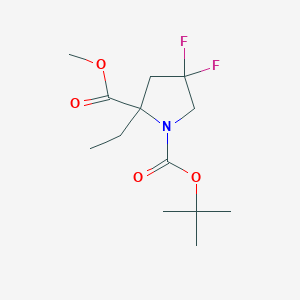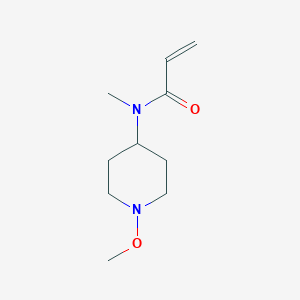
Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate is a synthetic compound with the molecular formula C14H16N2O4 and a molecular weight of 276.292. This compound is part of the indole derivative family, which is known for its significant biological activities and applications in various fields such as chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate is a synthetic compound that is part of the indole derivatives family . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets in the body.
Mode of Action
For instance, some indole derivatives have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
this compound, as an indole derivative, may affect various biochemical pathways. Indole derivatives have been found to possess a broad spectrum of biological activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
, it is likely that this compound could have a range of effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. The compound has been shown to interact with enzymes such as acetylcholinesterase and α-amylase, exhibiting inhibitory activity . These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic applications. For instance, inhibition of acetylcholinesterase is a common strategy in the treatment of Alzheimer’s disease, while α-amylase inhibitors are used in managing diabetes.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism . The compound can modulate signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, it can influence the expression of genes related to oxidative stress and inflammation, thereby impacting cellular responses to external stimuli. These effects make this compound a valuable tool in studying cellular mechanisms and potential therapeutic targets.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound binds to the active sites of enzymes such as acetylcholinesterase and α-amylase, leading to their inhibition. This binding is facilitated by the indole moiety, which interacts with the enzyme’s active site residues through hydrogen bonding and hydrophobic interactions. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged modulation of gene expression. These temporal effects are important for understanding the compound’s potential therapeutic applications and its behavior in biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound exhibits beneficial effects such as enzyme inhibition and modulation of cellular processes without significant toxicity. At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in potential clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound is metabolized primarily through oxidation and conjugation reactions, leading to the formation of metabolites that can be excreted from the body. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential impact on metabolic flux and metabolite levels in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within tissues are influenced by factors such as binding affinity to transport proteins and the presence of specific receptors. Understanding these transport and distribution mechanisms is important for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is often localized in the cytoplasm and nucleus, where it can interact with enzymes and regulatory proteins. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments. This subcellular localization is crucial for understanding the compound’s mechanism of action and its potential effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate typically involves the reaction of ethyl acetoacetate with 2-oxoindoline-5-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, followed by heating under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-oxo-4,5-dihydrothiazol-2-yl)-2-(2-oxoindolin-3-ylidene) acetonitrile: Another indole derivative with similar structural features and biological activities.
Indole-3-acetic acid: A naturally occurring indole derivative with significant biological roles in plants.
Uniqueness
Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of an indole moiety with an ethyl ester group makes it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 4-oxo-4-[(2-oxo-1,3-dihydroindol-5-yl)amino]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-2-20-14(19)6-5-12(17)15-10-3-4-11-9(7-10)8-13(18)16-11/h3-4,7H,2,5-6,8H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEBGADZTUXQTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC2=C(C=C1)NC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2542692.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2542696.png)


![methyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate](/img/structure/B2542702.png)
![3,6-dichloro-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2542703.png)
![2-(2-fluorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2542704.png)





